molecular formula C11H11N3 B7742279 N-allylquinazolin-4-amine

N-allylquinazolin-4-amine

Cat. No.: B7742279
M. Wt: 185.22 g/mol
InChI Key: HPZZSOVFEYXXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazolin-4-amine derivatives are a class of nitrogen-containing heterocyclic compounds characterized by a quinazoline core substituted at the 4-position with an amine group. These compounds are synthesized via nucleophilic substitution reactions, typically starting from 2,4-dichloroquinazoline and reacting with primary or secondary amines under varied conditions (e.g., room temperature, microwave irradiation) . The structural versatility of quinazolin-4-amine derivatives enables diverse biological activities, including antimicrobial, analgesic, and kinase inhibitory properties, making them valuable in medicinal chemistry .

Properties

IUPAC Name

N-prop-2-enylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-7-12-11-9-5-3-4-6-10(9)13-8-14-11/h2-6,8H,1,7H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZZSOVFEYXXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allylquinazolin-4-amine typically involves the reaction of 2-aminobenzonitrile with allyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride, and the reaction is carried out in a suitable solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-allylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinazolin-4-one derivatives, amine derivatives, and various substituted quinazolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-allylquinazolin-4-amine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: this compound and its derivatives are being investigated as potential therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-allylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in cancer research, this compound derivatives may inhibit protein kinases involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Spectral Characteristics
  • NMR Data :

    • N-Benzyl-2-chloroquinazolin-4-amine: 1H NMR (CDCl3) shows aromatic protons at δ 6.20–8.50 ppm and a benzyl CH2 signal at δ 4.80 ppm .
    • N-(4-Methoxybenzyl)quinazolin-4-amine: 13C NMR confirms methoxy (δ 55.2 ppm) and quinazoline carbons (δ 115–160 ppm) .
  • Mass Spectrometry :

    • N-Benzyl derivatives exhibit characteristic [M + Na]+ peaks (e.g., m/z 292.21 ).
Structure-Activity Relationships (SAR)
  • Hydrophobic Groups : Benzyl and aryl substituents enhance membrane permeability .
  • Hydrogen-Bonding : Substituents enabling interactions with Asp73 (e.g., nitro, chloro) improve antimicrobial activity .
  • Steric Effects : Bulky groups (e.g., naphthalen-2-ylmethyl) may reduce binding efficiency despite high yields (84% in 3ap) .

Data Tables

Table 2: Antimicrobial Activity of Key Derivatives

Compound ID Substituents MIC (µg/mL) S. aureus MIC (µg/mL) E. coli Reference
4c 2-Cl, 4-Sulfonamidophenyl 6.25 12.5
4d 2-Cl, 3-Nitrophenyl 12.5 25
4e 2-Cl, 3-(Methylthio)phenyl >100 >100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.